Mangostenone A

Description

Properties

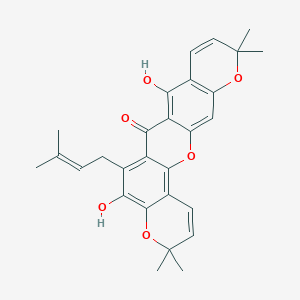

Molecular Formula |

C28H28O6 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

10,15-dihydroxy-7,7,19,19-tetramethyl-11-(3-methylbut-2-enyl)-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,5,9,11,14,16(21),17-octaen-13-one |

InChI |

InChI=1S/C28H28O6/c1-14(2)7-8-16-20-24(31)21-19(13-18-15(22(21)29)9-11-27(3,4)33-18)32-25(20)17-10-12-28(5,6)34-26(17)23(16)30/h7,9-13,29-30H,8H2,1-6H3 |

InChI Key |

YXCXOSIXGSUDDV-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C3C=CC(OC3=C1O)(C)C)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=C3C=CC(OC3=C1O)(C)C)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)O)C |

Synonyms |

mangostenone A |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Mangostenone A is part of a class of compounds known as xanthones, which are recognized for their diverse biological activities. The compound exhibits:

- Antioxidant Activity : this compound helps neutralize free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Anticancer Effects : this compound induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.

Cancer Treatment

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : Research indicates that this compound can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. Specifically, it has been shown to activate caspases and downregulate anti-apoptotic proteins, leading to increased cell death .

- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor size and inhibits metastasis. For example, a study showed that intratumoral injection of mangosteen extract containing this compound led to a substantial decrease in tumor volume in xenograft models .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory effects by:

- Suppressing Pro-inflammatory Cytokines : It reduces the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in macrophage models stimulated with lipopolysaccharides .

- Inhibiting NF-κB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in mediating inflammatory responses .

Neuropsychiatric Disorders

Recent investigations have explored the potential of this compound as an adjunctive treatment for schizophrenia:

- Clinical Trials : A double-blind randomized controlled trial is underway to assess the efficacy of mangosteen pericarp (rich in xanthones) on symptoms of schizophrenia. Preliminary findings suggest improvements in both positive and negative symptoms when combined with standard treatments .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis | |

| Neuroprotective | Modulates neurotransmission |

Case Study Highlights

- Colorectal Cancer Model :

- Inflammation in Macrophages :

- Schizophrenia Treatment Trial :

Comparison with Similar Compounds

Antimicrobial Activity

Mangostenone A shares structural similarities with other xanthones, such as mangostanin A, α-mangostin, and mangostenones C–E. Key comparisons include:

- Key Findings: this compound and mangostanin A exhibit identical anti-tubercular potency (MIC: 25 μg/mL), surpassing mangostenol (MIC: 100 μg/mL) . α-Mangostin demonstrates broader antimicrobial activity, with lower MIC values against both bacteria and M. tuberculosis .

Cytotoxic Activity

This compound’s cytotoxicity is moderate compared to other xanthones:

| Compound | Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Mangostenone C | KB (carcinoma) | 1.33–9.79 | |

| Mangostenone D | KB (carcinoma) | >5 | |

| α-Mangostin | KB (carcinoma) | 2.08 | |

| α-Mangostin | HL-60 (leukemia) | 6.8 μmol/L |

- Key Findings: Mangostenone C shows potent cytotoxicity (IC50: 1.33–9.79 μg/mL), while mangostenone D and A are less active . α-Mangostin is more cytotoxic against KB cells (IC50: 2.08 μg/mL) compared to this compound .

Enzyme Inhibitory Effects

Aldose Reductase (AR) Inhibition

- Key Findings: this compound and allanxanthone B exhibit comparable AR-binding affinity due to hydrophobic interactions with conserved residues . Bangangxanthone A’s binding is less stable due to unfavorable polar solvation energy .

Carbonic Anhydrase II (CA II) Inhibition

Molecular docking studies rank this compound among potent CA II inhibitors:

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| This compound | -9.2 | |

| Garcimangosone A | -9.5 | |

| Calophinone | -9.8 |

- Key Findings: this compound shows strong CA II inhibition but is less potent than garcimangosone A and calophinone .

Anti-Inflammatory Activity

While this compound’s anti-inflammatory effects are less documented, related xanthones like α-mangostin and mangostenone F (MF) provide insights:

Preparation Methods

Plant Material and Initial Extraction

Fresh or dried fruit pericarp is ground and subjected to methanol (MeOH) or ethyl acetate (EtOAc) extraction. For example, the EtOAc-soluble extract of young fruit yielded 3.39 g of crude material, which was further fractionated.

Solvent Partitioning and Fractionation

The EtOAc extract is concentrated and partitioned using hexane, dichloromethane (CH₂Cl₂), and methanol to isolate polar and non-polar fractions. Silica gel column chromatography with gradient elution (hexane-CH₂Cl₂-MeOH) is employed to separate xanthone-rich fractions.

Chromatographic Isolation and Purification

Silica Gel Column Chromatography

The crude extract is loaded onto a silica gel column and eluted with incremental polar solvent systems. For instance:

Sephadex LH-20 Gel Filtration

Further purification uses Sephadex LH-20 columns with methanol as the mobile phase. This step removes polymeric contaminants and isolates monomeric xanthones.

Crystallization Techniques

Final purification involves recrystallization from hexane or CHCl₃-methanol mixtures. For example, mangostenone C (1) and D (2) were crystallized from hexane-CH₂Cl₂ eluates.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

This compound’s structure is confirmed via:

Comparative Analysis with Analogues

This compound shares structural features with garcinone B (6) but differs in substituent positioning (Table 1).

Table 1: Comparative NMR Data for this compound and Analogues

| Compound | δ H-16 (ppm) | δ H-17 (ppm) | Key Substituents |

|---|---|---|---|

| This compound | 6.38 | 6.73 | 2,2-dimethylchroman ring |

| Garcinone B | 8.00 | 5.80 | Dimethylchromene ring |

Challenges in Synthetic Preparation

By-Product Formation

Attempts to derivatize this compound often yield undesired by-products, such as 1,3,6,7-tetramethoxy-8-(3-methylbut-2-enyl)xanthone, due to incomplete regioselectivity.

Scalability and Industrial Relevance

Q & A

Q. What methodologies are commonly used to isolate Mangostenone A from natural sources, and how are purity levels validated?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography, HPLC, or TLC. Purity is validated using NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC-DAD . For reproducibility, detailed protocols must specify solvent ratios, temperature, and column packing materials.

Q. How is the molecular structure of this compound elucidated, and what analytical tools are critical for confirmation?

Structural elucidation combines spectroscopic methods:

- NMR : Assigns proton/carbon shifts and identifies functional groups.

- X-ray crystallography : Confirms stereochemistry (if crystals are obtainable).

- IR spectroscopy : Validates carbonyl groups and hydrogen bonding. Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. What in vitro assays are employed to assess this compound’s bioactivity, and how are experimental controls standardized?

Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays with ascorbic acid as a positive control.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Controls must account for solvent effects (e.g., DMSO concentrations ≤0.1%) and include triplicate runs to ensure statistical validity .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Contradictions often arise from:

- Assay variability : Use orthogonal assays (e.g., Western blotting alongside flow cytometry) to confirm protein targets.

- Dose-response inconsistencies : Validate using isogenic cell lines or animal models.

- Statistical rigor : Apply meta-analysis (random-effects models) to aggregate findings from independent studies .

Q. What experimental designs optimize the total synthesis of this compound, particularly for stereochemical fidelity?

Retrosynthetic strategies prioritize:

- Key intermediates : Chiral pool synthesis or asymmetric catalysis (e.g., Sharpless epoxidation).

- Protecting groups : Selective deprotection to preserve stereocenters. Progress is monitored via LC-MS and intermediate crystallography. Recent studies report 12-step syntheses with 8% overall yield, emphasizing Suzuki couplings for aryl ring formation .

Q. How do researchers address low bioavailability of this compound in preclinical models?

Strategies include:

- Formulation : Nanoencapsulation (liposomes) or PEGylation to enhance solubility.

- Pharmacokinetic studies : LC-MS/MS quantifies plasma concentrations over time in rodent models.

- Prodrug design : Introduce hydrolyzable esters to improve membrane permeability .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Dose-response curves : Fit using four-parameter logistic models (e.g., GraphPad Prism).

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.

- Error bars : Report SEM with n ≥ 3 replicates. For heterogeneous populations, mixed-effects models account for variability .

Q. How can researchers ensure reproducibility in this compound studies when using plant extracts with variable compound concentrations?

- Standardized extraction : Follow WHO guidelines for herbal extracts (fixed solvent ratios, drying temperatures).

- Batch documentation : Record geographical origin, harvest season, and voucher specimen IDs.

- QC/QA protocols : Use reference standards (e.g., USP) for HPLC calibration .

Tables for Key Methodological Comparisons

| Parameter | Isolation Method | Advantages | Limitations |

|---|---|---|---|

| Solvent Extraction | Methanol/DCM | High yield | Co-extraction of impurities |

| Column Chromatography | Silica gel, hexane/EtOAc | Scalability | Time-intensive |

| HPLC-Prep | C18 column, gradient elution | High purity (>95%) | Cost-prohibitive for large-scale |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.